molecular formula C10H12N2O B12625154 N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine CAS No. 919296-01-8

N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine

Cat. No.: B12625154
CAS No.: 919296-01-8
M. Wt: 176.21 g/mol
InChI Key: WZHGPLIPDCOBGB-UHFFFAOYSA-N
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Description

N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine is a heterocyclic compound characterized by a methylidene hydroxylamine backbone conjugated with a 2-methylaziridine ring and a phenyl group. The aziridine moiety introduces strain due to its three-membered ring structure, which enhances reactivity, while the phenyl group contributes to aromatic stability. Structural analogs and related hydroxylamine derivatives, such as those reported in and , suggest its reactivity may involve nucleophilic additions or cycloadditions due to the electron-deficient aziridine ring and the hydroxylamine functionality .

Properties

CAS No.

919296-01-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(2-methylaziridin-1-yl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C10H12N2O/c1-8-7-12(8)10(11-13)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3

InChI Key

WZHGPLIPDCOBGB-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine typically involves the reaction of 2-methylaziridine with benzaldehyde oxime under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while nucleophilic substitution can produce a variety of substituted aziridines .

Scientific Research Applications

N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxylamine moiety can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of methylidene hydroxylamines, which are structurally diverse. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Key Properties Applications References
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine 2-Methylaziridine, Phenyl C₁₁H₁₃N₃O Hypothesized high reactivity due to strained aziridine; potential hydrogen bonding Synthetic intermediate, catalysis (inferred) N/A
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine 4-Nitrophenyl C₇H₆N₂O₃ Yield: 84%; ESI-MS: [M+1] 166.13; crystalline solid Precursor for carboximidoyl chlorides
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine 2-Trifluoromethylphenyl C₈H₆F₃NO Yield: 91%; ESI-MS: [M+1] 189.13; lipophilic due to CF₃ group Antibacterial/antifungal agent synthesis
N-[(Pentafluorophenyl)methylidene]hydroxylamine Pentafluorophenyl C₇H₂F₅NO High thermal stability; commercial availability (CAS 27318-28-1) Fluorinated building block for agrochemicals
(E)-N-{[3-Methyl-1-phenylpyrazol-4-yl]methylidene}hydroxylamine Pyrazole, Phenyl C₁₁H₁₀N₄O Dihedral angles: 42.69°–54.49° (pyrazole-phenyl); O–H···N hydrogen bonding Crystal engineering, supramolecular chemistry

Reactivity and Stability

  • Aziridine vs. Aromatic Substituents: The 2-methylaziridine group in the target compound likely increases ring-opening reactivity compared to non-aziridine analogs (e.g., nitrophenyl or trifluoromethyl derivatives). For instance, aziridines undergo nucleophilic attacks at the strained N–C bond, enabling polymerization or cross-coupling reactions .
  • Hydroxylamine Functionality: The –NH–O– moiety facilitates hydrogen bonding and redox activity, as seen in hydroxylamine-derived carboximidoyl chlorides (). This contrasts with non-hydroxylamine analogs like arylaldoximes, which lack the dual donor-acceptor sites .
  • Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in analogs enhance electrophilicity at the methylidene carbon, promoting nucleophilic additions. In contrast, the phenyl group in the target compound may stabilize intermediates via resonance .

Physicochemical Properties

  • Solubility : The phenyl and aziridine groups may reduce aqueous solubility compared to polar analogs like the nitro- or trifluoromethyl-substituted derivatives .
  • Thermal Stability : Fluorinated analogs (e.g., pentafluorophenyl derivative) exhibit higher thermal stability due to strong C–F bonds, whereas the target compound’s aziridine ring may lower decomposition temperatures .

Research Findings and Limitations

  • Structural Insights : Crystal structures of related compounds (e.g., ) reveal that dihedral angles between aromatic and heterocyclic rings influence packing and hydrogen-bonding networks. The target compound’s aziridine ring may introduce unique torsional strain, affecting crystallinity .
  • Biological Activity : Hydroxylamine derivatives with electron-withdrawing groups (e.g., nitro, CF₃) show antimicrobial properties, but the aziridine-containing compound’s bioactivity remains unexplored .
  • Gaps in Data : Experimental data on the target compound’s spectral characterization (e.g., NMR, MS) and biological activity are absent in the reviewed literature. Comparisons rely on extrapolation from structural analogs .

Biological Activity

N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine is an organic compound characterized by its unique structural features, which include an aziridine ring and a hydroxylamine moiety. This combination imparts distinctive chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
CAS No. 919296-01-8
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name This compound
InChI Key WZHGPLIPDCOBGB-UHFFFAOYSA-N

The structure features a phenyl group attached to a methylaziridine ring, with a hydroxylamine functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to:

  • Inhibition of Enzyme Activity : The aziridine ring's high reactivity allows it to act as an electrophile, potentially inhibiting enzymes by modifying their active sites.
  • Redox Reactions : The hydroxylamine moiety can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxylamine group is often associated with increased activity against a range of pathogens. Specific studies on related compounds have shown effectiveness against bacterial strains, suggesting potential applications for this compound in developing new antimicrobial agents.

Case Studies and Research Findings

  • Synthesis and Characterization : Initial studies focused on the synthesis of this compound from 2-methylaziridine and benzaldehyde oxime. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the compound and provided insights into its stability under various conditions.
  • Biological Testing : A series of biological assays conducted on related hydroxylamine derivatives indicated potential for antimicrobial activity against Gram-positive bacteria. These findings suggest that this compound may exhibit similar properties.
  • Mechanistic Studies : Research into the mechanism of action revealed that aziridine derivatives could modify critical enzymes involved in metabolic pathways, leading to altered cellular functions. This suggests that this compound may impact various biochemical pathways relevant to disease processes .

Comparison with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Methylaziridin-1-yl)(phenyl)methanoneLacks hydroxylamine moietyLimited antimicrobial activity
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochlorideContains tetrazine ringPotential anticancer properties

The presence of both an aziridine ring and a hydroxylamine moiety in this compound enhances its reactivity and biological potential compared to other analogs.

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